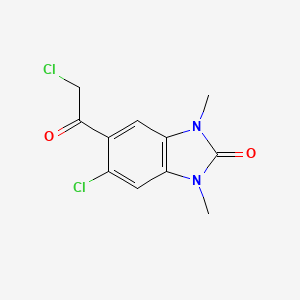

5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, involves several key steps. These steps include the formation of the benzimidazole ring, introduction of substituents, and modification of functional groups. Techniques such as FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy are utilized for characterization, while Density Functional Theory (DFT) calculations help in understanding the molecular geometry, electronic structure, and stability of the synthesized compounds (Gürbüz et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system and the spatial orientation of substituents, which significantly affects their chemical and physical properties. X-ray crystallography and DFT calculations provide insights into the bond lengths, bond angles, and torsion angles, revealing the effects of different substituents on the molecular stability and electronic properties of these compounds (Abdireymov et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including substitutions, addition reactions, and cyclizations, which allow for the functionalization and diversification of the benzimidazole core. The reactivity is influenced by the electronic nature of the substituents and the overall molecular structure. For instance, reactions involving chloroacetyl groups typically involve nucleophilic substitution or addition reactions that lead to further functionalization of the molecule (Pete et al., 2008).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. Studies show that these properties can be tailored by modifying the substituents, offering the potential for creating materials with desired physical characteristics for specific applications (Geiger & Isaac, 2014).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their applications in organic synthesis and material science. These properties are influenced by the electronic effects of substituents and the overall molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity and interaction of these compounds with various reagents and substrates (Utinan et al., 1991).

Aplicaciones Científicas De Investigación

Novel Synthesis of Omeprazole

A study focused on novel synthesis methods of omeprazole, a proton pump inhibitor, and the pharmaceutical impurities associated with such drugs. It discussed various impurities in anti-ulcer drugs, highlighting the synthesis process's importance for producing standard impurities used for further research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemistry and Properties of Benzimidazole Compounds

Another study reviewed the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) compounds, summarizing their synthesis, properties, and biological activities. This comprehensive review identifies potential areas of interest for future investigations into unknown analogs (Boča, Jameson, & Linert, 2011).

Biological Activities of Benzimidazole Derivatives

A review covered the synthesis and biological evaluation of benzimidazoles, quinazolines, and perimidines, which showed significant biological activities, including antihypertensive and diuretic effects. These compounds, containing pseudothiourea as a structural unit, highlight the versatile applications of benzimidazole derivatives in medicinal chemistry (Hsu, Hu, & Liu, 2005).

Antitumor Activity of Imidazole Derivatives

Research on bis(2-chloroethyl)amino derivatives of imidazole, including benzimidazole, reviewed their potential as antitumor drugs. This study presents data on compounds that have passed preclinical testing, underscoring the significance of structural variations in benzimidazole derivatives for developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Therapeutic Potential of Benzimidazole

A comprehensive review highlighted benzimidazole's therapeutic potential, detailing its diverse biological and clinical applications. The benzimidazole core is present in various biological agents, suggesting its importance in developing new therapeutic compounds. The review emphasized the need for understanding the synthesis and role of benzimidazole derivatives in treating different diseases (Babbar, Swikriti, & Arora, 2020).

Propiedades

IUPAC Name |

5-chloro-6-(2-chloroacetyl)-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2/c1-14-8-3-6(10(16)5-12)7(13)4-9(8)15(2)11(14)17/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWFJLHRSUUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)C(=O)CCl)Cl)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)

![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)

![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)